Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is an organic compound characterized by its unique molecular structure and functional groups. It is classified under carboxylic acids, specifically as a substituted benzoic acid due to the presence of an amino group and hydroxyethyl moiety. This compound is recognized for its potential applications in various scientific fields, including chemistry and biology.
The compound can be synthesized through multi-step organic reactions involving benzoic acid as a starting material. The synthesis typically includes nitration followed by reduction to introduce the amino group, with subsequent alkylation and substitution reactions to incorporate the hydroxyethyl and methylamino groups.
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is classified as:
The synthesis of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) typically involves several key steps:
Optimized reaction conditions, including controlled temperature and pressure, are crucial for maximizing yield and purity during synthesis. The use of catalysts may also enhance reaction rates and selectivity.
The molecular formula for Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is , with a molecular weight of 210.23 g/mol. The structural representation includes a benzene ring substituted with an amino group at the 5-position and a hydroxyethylmethylamino side chain at the 2-position.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 5-amino-2-[2-hydroxyethyl(methyl)amino]benzoic acid |
| InChI | InChI=1S/C10H14N2O3/c1-12(4-5-13)9-3-2-7(11)6-8(9)10(14)15/h2-3,6,13H,4-5,11H2,1H3,(H,14,15) |
| Canonical SMILES | CN(CCO)C1=C(C=C(C=C1)N)C(=O)O |
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as hydrogen gas or sodium borohydride for reduction processes.
The mechanism of action of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) involves its interaction with biological targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds or electrostatic interactions with active sites on these targets. This interaction may lead to:
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) exhibits the following physical properties:
The chemical properties include:
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) has several scientific applications:
This compound’s diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1